Structural Class Comparison: 2-Arylidene-1-indanone vs. 2-Arylidene-1,3-indandione vs. Chalcone Cytotoxicity Potency
In a systematic analoging study of the 2-arylidene-1-indanone scaffold (series 1), the 2-arylidene-1,3-indandiones (series 2) and the ring-open chalcone counterparts (series 3) bearing identical aryl substituents consistently exhibited greater cytotoxic potency than the corresponding 1-indanones across Molt 4/C8, CEM, and L1210 cell lines [1]. Although the specific anilinomethylene-substituted indanone was not included in that panel, the finding establishes that the monoketone indanone core is inherently less potent than its 1,3-diketo or acyclic congeners. Researchers seeking maximum cytotoxic potency for anticancer screening should therefore expect lower baseline activity from the 1-indanone scaffold; conversely, if a moderate-activity starting point is desired for fragment-based or prodrug strategies, the 1-indanone scaffold may offer a more tunable window.
| Evidence Dimension | In vitro cytotoxicity (potency rank order) |
|---|---|
| Target Compound Data | 2-(Anilinomethylene)-3-phenyl-1-indanone: no direct cytotoxicity data available; belongs to 2-arylidene-1-indanone scaffold (series 1) |
| Comparator Or Baseline | 2-Arylidene-1,3-indandiones (series 2) and chalcones (series 3) with matched aryl substituents |
| Quantified Difference | Series 2 and series 3 compounds were consistently more potent than series 1 indanones with the same aryl substituents; quantitative IC50 ratios not aggregated but directionally consistent across Molt 4/C8, CEM, and L1210 cell lines |
| Conditions | Molt 4/C8 and CEM human T-lymphocyte lines; murine L1210 leukemic cells; Patel et al. 2007 |
Why This Matters
This class-level SAR informs the expected potency ceiling of the 1-indanone scaffold relative to structurally related chemotypes, guiding go/no-go decisions in hit-to-lead campaigns.
- [1] Pati, H.N.; et al. Molecular Modifications of 2-Arylidene-1-indanones Leading to Increased Cytotoxic Potencies. J. Enzyme Inhib. Med. Chem. 2007, 22, 37–42. View Source
